(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride
Description
(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a 2-methoxyethyl group and a 3-methyl-2-thienylmethyl substituent. Its molecular formula is C₉H₁₆ClNOS, with a molecular weight of 221.6 g/mol (calculated). The compound combines a thiophene ring (aromatic sulfur heterocycle) with a methyl group at position 3 and a methoxyethyl side chain, which collectively influence its physicochemical and biological properties. Thiophene derivatives are widely explored in medicinal chemistry due to their metabolic stability and capacity for π-π interactions, while the methoxyethyl group enhances solubility and modulates lipophilicity .
Properties
IUPAC Name |
2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS.ClH/c1-8-3-6-12-9(8)7-10-4-5-11-2;/h3,6,10H,4-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOKGLARRLMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride typically involves the reaction of (3-methyl-2-thienyl)methanol with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| (2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride | C₉H₁₆ClNOS | 221.6 | 3-methylthienyl, 2-methoxyethyl | Potential drug intermediate; improved solubility |
| [(3-Methyl-2-thienyl)methyl]amine hydrochloride | C₆H₁₀ClNS | 163.6 | 3-methylthienyl | Simpler structure; lower lipophilicity |
| (4-Bromothiophen-2-yl)methylamine hydrochloride | C₈H₁₃BrClNOS | 286.6 | 4-bromothienyl, 2-methoxyethyl | Bromine enhances electrophilicity for cross-coupling |
| (2,2-Difluoroethyl)(2-methoxyethyl)amine hydrochloride | C₅H₁₂ClF₂NO | 187.6 | Difluoroethyl, 2-methoxyethyl | Fluorine improves metabolic stability |
| Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride | C₁₀H₁₄ClNO₃ | 239.7 | Methoxyphenyl, ester | Ester group for prodrug applications |
Key Differences and Advantages
- vs. [(3-Methyl-2-thienyl)methyl]amine hydrochloride : The addition of the 2-methoxyethyl group increases molecular weight by ~58 g/mol and improves solubility, critical for bioavailability in drug candidates.
- vs. Brominated Analogue (C₈H₁₃BrClNOS): Bromine substitution introduces a handle for further functionalization (e.g., Suzuki coupling), whereas the methyl group in the target compound offers steric and electronic modulation .
- vs. Fluorinated Analogues: Fluorine atoms (as in C₅H₁₂ClF₂NO) enhance electronegativity and metabolic stability but may reduce synthetic accessibility compared to the target compound .
Biological Activity
(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride, with the molecular formula C9H15NOS·HCl, is a hydrochloride salt of an amine compound featuring a thienyl group. This compound has garnered attention for its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Weight : 203.74 g/mol
- Chemical Structure : The compound consists of a methoxyethyl group and a 3-methyl-2-thienyl moiety, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors : The amine group can facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzymes : It may modulate enzyme activity through competitive or non-competitive inhibition, affecting metabolic processes.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : The interaction with neurotransmitter receptors hints at potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Investigations into its anti-inflammatory activity are ongoing, with some evidence suggesting it may reduce inflammation markers in vitro.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of specific bacterial strains at concentrations as low as 25 µM. This suggests its potential as a lead compound for antibiotic development .
- Neuroprotective Study : In cellular models, the compound exhibited protective effects against oxidative stress-induced cell death, indicating its potential for neuroprotection .
In Vitro Studies
In vitro assays have shown that the compound effectively interacts with various biological systems:
- Cell Viability Assays : Testing on B16F10 cells revealed that concentrations up to 20 µM did not exhibit cytotoxicity, indicating a favorable safety profile for further development .
- Tyrosinase Inhibition : The compound's analogs were assessed for tyrosinase inhibition, revealing significant activity that could be leveraged in cosmetic applications to treat hyperpigmentation .
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2-Methoxyethyl)[(2-thienyl)methyl]amine hydrochloride | Similar structure but different thienyl substitution | Lower antimicrobial activity |
| (2-Methoxyethyl)[(3-methyl-2-furyl)methyl]amine hydrochloride | Different heterocyclic group | Limited neuroprotective effects |
Q & A
Q. Key Optimization Strategies :
- Temperature Control : Maintain 0–5°C during amination to minimize side reactions (e.g., over-alkylation) .
- Catalysis : Use catalytic KI to improve halide reactivity in the alkylation step .
- Continuous Flow Methods : For scalability, adopt flow chemistry to enhance mixing and heat transfer, achieving >85% yield .
Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Q. Basic Research Focus
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards can identify impurities (e.g., unreacted precursors) .
- LCMS : Confirm molecular weight ([M+H]+ ion) and detect degradation products. For example, a peak at m/z 258.2 corresponds to the protonated free base .
- ¹H/¹³C NMR : Assign signals to verify structural motifs:
Q. Advanced Applications :
How does the hydrochloride salt form influence the compound's stability and solubility in various solvents?
Q. Basic Research Focus
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in water) compared to the free base (<5 mg/mL), facilitating in vitro assays .
- Stability : The salt form reduces hygroscopicity and oxidative degradation. Storage at −20°C under nitrogen extends shelf life beyond 12 months .
Q. Advanced Consideration :
- pH-Dependent Solubility : In biological buffers (pH 7.4), partial dissociation of the salt may precipitate the free base. Pre-solubilization in DMSO (≤1% v/v) is recommended for cell-based studies .
What are the potential biological targets or mechanisms of action for this compound based on structural analogs?
Q. Advanced Research Focus
- Tubulin Polymerization Inhibition : Analogous to trimethoxyphenyl derivatives, the thienyl and methoxyethyl groups may disrupt microtubule dynamics via binding to the colchicine site .
- GPCR Modulation : The amine moiety suggests potential activity at adrenergic or serotonin receptors. Use radioligand binding assays (e.g., ³H-DHA for β-adrenoceptors) to validate .
Q. Data Contradictions :
- Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors .
How can researchers resolve contradictions in biological activity data across different studies?
Q. Methodological Approach :
- Meta-Analysis : Compare datasets using tools like PRISMA, adjusting for variables (e.g., cell line, passage number).
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) to confirm mechanism .
- Structural Confirmation : Re-characterize batches from conflicting studies via NMR to rule out synthetic variability .
What are the best practices for designing experiments to study the structure-activity relationship (SAR) of this compound?
Q. Advanced Strategy :
- Analog Synthesis : Modify substituents systematically (e.g., replace methoxyethyl with ethoxyethyl or vary thienyl methyl position) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity. Validate predictions with in vitro data .
- Pharmacophore Mapping : Identify critical motifs (e.g., amine distance to aromatic ring) using software like Schrödinger’s Phase .
How to address challenges in reproducing synthesis methods reported in literature?
Q. Troubleshooting Guide :
- Impurity Identification : Use LCMS to detect byproducts (e.g., di-alkylated amines). Adjust stoichiometry (amine:halide = 1.2:1) to suppress over-reaction .
- Solvent Purity : Ensure DMF is dry (<50 ppm H₂O) to prevent hydrolysis of the thienylmethyl halide .
What strategies mitigate degradation during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
